5-(difluoromethyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(DIFLUOROMETHYL)-4-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.
Formation of the Schiff Base: The reaction between the triazole derivative and 2-fluorobenzaldehyde under acidic or basic conditions leads to the formation of the Schiff base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the difluoromethyl group may enhance the compound’s biological activity and stability.
Medicine
Medicinally, compounds like 5-(DIFLUOROMETHYL)-4-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE are investigated for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and stability make them suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group may enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities.
Difluoromethyl Compounds: Compounds containing the difluoromethyl group are often studied for their enhanced stability and biological activity.
Schiff Bases: These compounds, formed from the reaction of amines with aldehydes or ketones, are widely used in medicinal chemistry.
Uniqueness
The uniqueness of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which may confer unique reactivity and biological activity. The presence of both the difluoromethyl group and the Schiff base moiety, along with the triazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H7F3N4S |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H7F3N4S/c11-7-4-2-1-3-6(7)5-14-17-9(8(12)13)15-16-10(17)18/h1-5,8H,(H,16,18)/b14-5+ |
InChI Key |
LVWBFOKKZAXNAR-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C(F)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C(F)F)F |
Origin of Product |
United States |
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